N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide
Description
Chemical Structure: N-[(2-Chlorophenyl)methyl]-2-phenoxyacetamide (CAS: 18861-21-7) is an aromatic amide with the molecular formula C₁₄H₁₂ClNO₂ and a molecular weight of 261.70 g/mol. The compound consists of a 2-chlorophenylmethyl group attached to the nitrogen of an acetamide backbone, with a phenoxy moiety at the α-carbon position (Fig. 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Synthesis and Applications: The compound is typically synthesized via chloroacetylation of substituted amines or through coupling reactions involving phenoxyacetic acid derivatives. It serves as a precursor for bioactive molecules, including anti-inflammatory and antimicrobial agents .
Properties
CAS No. |
18861-24-0 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14ClNO2/c16-14-9-5-4-6-12(14)10-17-15(18)11-19-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
InChI Key |
XOBZLMUZXTYKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide typically involves the reaction of 2-chlorobenzylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Chlorophenyl Acetamides
2-Chloro-N-phenylacetamide (NPCA)
- Structure: Lacks the phenoxy group but retains the chlorophenyl-acetamide core.
- Conformational Features :
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Incorporates a nitro group and methylsulfonyl substituent.
- Electronic Effects : The nitro group introduces strong electron-withdrawing effects, twisting 16.7° out of the phenyl ring plane, which may reduce resonance stabilization of the amide group .
- Interactions: Stabilized by intramolecular C–H···O and intermolecular C–H···O hydrogen bonds, contrasting with the target compound’s reliance on phenoxy-mediated packing .
Phenoxy Acetamide Derivatives
2-(Substituted Phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
- Structure : Replaces the 2-chlorophenylmethyl group with a bicyclic terpene-derived amine.
- Pharmacological Relevance : Exhibits anti-inflammatory, analgesic, and antipyretic activities , highlighting the role of bulky substituents in modulating bioactivity .
2-Chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide
- Structure: Features a methoxyphenethyl side chain instead of phenoxy.
- Electronic Properties: The methoxy group donates electron density via resonance, altering the acetamide’s reactivity. This contrasts with the phenoxy group’s mixed electron-donating/withdrawing effects .
Substituent Effects on Physicochemical Properties
Chlorine Substituents and NQR Frequencies
- 35Cl NQR Studies :
- Implication: The target compound’s phenoxy group likely enhances electron withdrawal, increasing NQR frequency relative to non-aryl analogs.
Hydrogen Bonding and Crystal Packing
- Target Compound: Expected to form N–H···O and C–H···π interactions due to the phenoxy oxygen and chlorophenyl ring.
- Contrast with N-(2-chlorophenyl)-2-chlorobenzamide: Exhibits similar antiparallel alignment of N–H and C=O bonds but lacks phenoxy-driven π-stacking .
Data Tables
Table 1: Structural Parameters of Selected Acetamides
Biological Activity
N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide features a chlorophenyl group attached to a phenoxyacetamide moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 263.7 g/mol. The presence of both the chlorophenyl and phenoxy groups suggests potential for diverse reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. For instance, it has been studied for its potential as an inhibitor of prostaglandin (PG) synthetase, which plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Biological Activities
Research indicates that N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide exhibits various biological activities, particularly:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : It demonstrated efficacy in inhibiting edema in acute inflammatory models, indicating its potential use as an anti-inflammatory agent.
- Enzyme Inhibition : The compound may act by binding to specific enzymes, thereby modulating their activity and influencing biochemical processes.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits edema in acute inflammation models | |
| Enzyme Inhibition | Modulates activity of prostaglandin synthetase |
Case Studies
-
Study on Anti-inflammatory Effects :
A study investigated the effects of N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide on edema induced by carrageenan in rodents. Results indicated a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent. -
Antimicrobial Efficacy :
Another research focused on the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) indicating effective antimicrobial action, suggesting its utility in treating bacterial infections.
Comparative Analysis with Similar Compounds
N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide can be compared with other compounds possessing similar functional groups:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide | Enzyme inhibitor | Contains an amino group enhancing reactivity |
| N-(4-amino-2-chlorophenyl)benzamide | Antimicrobial | Lacks phenoxy group |
The unique combination of functional groups in N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide allows for distinct chemical reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
